molecular formula C16H15NO3 B189329 Ethyl 2-benzamidobenzoate CAS No. 42091-29-2

Ethyl 2-benzamidobenzoate

Cat. No.: B189329
CAS No.: 42091-29-2
M. Wt: 269.29 g/mol
InChI Key: QFRRFICTWYOUEI-UHFFFAOYSA-N
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Description

Ethyl 2-benzamidobenzoate is an ester derivative of benzoic acid featuring a benzamido (-NHCOC₆H₅) substituent at the 2-position of the aromatic ring. This compound combines the structural characteristics of an aromatic ester and an amide, imparting unique physicochemical properties. The benzamido group introduces steric bulk and hydrogen-bonding capacity, which may influence solubility, reactivity, and biological activity compared to simpler esters like ethyl benzoate.

Properties

CAS No.

42091-29-2

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

ethyl 2-benzamidobenzoate

InChI

InChI=1S/C16H15NO3/c1-2-20-16(19)13-10-6-7-11-14(13)17-15(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,18)

InChI Key

QFRRFICTWYOUEI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Other CAS No.

42091-29-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-benzamidobenzoate with three structurally related compounds: ethyl 2-methoxybenzoate, methyl 4-acetamido-2-hydroxybenzoate, and 2-aminobenzamide derivatives. Key differences in substituents, physical properties, and applications are highlighted.

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Ethanol) Key Applications
This compound C₁₆H₁₅NO₃ 269.30 2-benzamido, ethyl ester Likely low Pharmaceutical intermediates
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-methoxy, ethyl ester Soluble Food additives, fragrances
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 4-acetamido, 2-hydroxy, methyl ester N/A Drug synthesis intermediates
2-Aminobenzamide C₇H₈N₂O 136.15 2-amino, carboxamide Moderate Bioactive scaffolds

Ethyl 2-Methoxybenzoate ()

  • Structure : Features a methoxy (-OCH₃) group at the 2-position, which is smaller and more electron-donating than the benzamido group.
  • Properties: Higher solubility in ethanol due to the polar methoxy group . Its lower molecular weight (180.20 vs. 269.30) enhances volatility, making it suitable for flavor/fragrance applications.
  • Applications : Approved by JECFA and FCC as a food additive, emphasizing its safety profile in consumer products .

Methyl 4-Acetamido-2-Hydroxybenzoate ()

  • Structure: Combines acetamido (-NHCOCH₃), hydroxyl (-OH), and methyl ester groups.
  • Synthesis: Prepared via acetylation of aminosalicylic acid derivatives, as inferred from raw materials like 4-aminosalicylic acid and acetyl chloride .
  • Applications : Intermediate in synthesizing halogenated derivatives (e.g., bromo- or chloro-substituted compounds), indicating utility in drug development .

2-Aminobenzamide Derivatives ()

  • Reactivity: The amino (-NH₂) group at the 2-position is more nucleophilic than the benzamido group, enabling faster participation in condensation or coupling reactions .

Research Findings and Substituent Effects

  • Solubility: Bulky substituents like benzamido reduce solubility in polar solvents compared to methoxy or acetamido groups.
  • Thermal Stability : Amide groups (benzamido, acetamido) enhance thermal stability relative to esters with alkoxy substituents, as seen in polymer applications of similar compounds.
  • Biological Activity : Benzamido derivatives may exhibit enhanced receptor binding due to aromatic stacking interactions, whereas methoxy groups prioritize volatility and flavor profiles.

Q & A

Advanced Research Question

  • Data integrity : Use electronic lab notebooks (ELNs) with version control for raw data.
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra in repositories like ChemSpider.
  • Ethical compliance : Disclose solvent waste protocols (e.g., halogenated solvents) per REACH regulations and ensure cytotoxicity studies follow institutional review board (IRB) guidelines .

How can computational tools predict the metabolic pathways of this compound in pharmacological studies?

Advanced Research Question
Leverage databases like PISTACHIO and REAXYS to model phase I/II metabolism. For example:

  • Phase I : Predict hydroxylation at the benzamide ring using cytochrome P450 isoforms (e.g., CYP3A4).
  • Phase II : Simulate glucuronidation via UGT1A1 using Schrödinger’s BioLuminate. Validate with in vitro microsomal assays .

What strategies mitigate thermal degradation during the synthesis or storage of this compound?

Basic Research Question
Thermal instability (>150°C) leads to decomposition into benzamide and benzoic acid derivatives. Mitigation:

  • Synthesis : Use reflux under inert gas (N2_2) to limit oxidation.
  • Storage : Keep in amber vials at 4°C with desiccants (silica gel). Monitor purity via DSC (Differential Scanning Calorimetry) .

How do structural analogs like Benzocaine differ from this compound in pharmacological applications?

Advanced Research Question

ParameterThis compoundBenzocaine
MechanismCOX-2 inhibition (predicted)Sodium channel block
LogP2.11.9
Metabolic PathwayHydroxylation → GlucuronidationEster hydrolysis
Source: PubChem
Methodological Insight : Use patch-clamp assays to compare ion channel effects and molecular dynamics simulations to assess membrane permeability.

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